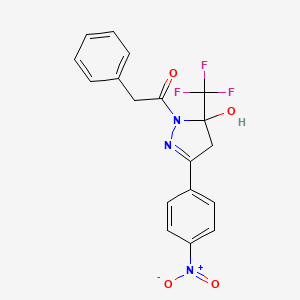![molecular formula C30H40O2 B5024628 1-[2-(1,1-dimethylpropyl)-2-hydroxy-6-methyl-4,6-diphenyl-3-cyclohexen-1-yl]-2,2-dimethyl-1-butanone](/img/structure/B5024628.png)
1-[2-(1,1-dimethylpropyl)-2-hydroxy-6-methyl-4,6-diphenyl-3-cyclohexen-1-yl]-2,2-dimethyl-1-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a cyclohexene ring which is a six-membered ring with one double bond . This ring is substituted with a hydroxy group (-OH), a methyl group (-CH3), and two phenyl groups (C6H5). The molecule also contains a butanone group, which is a four-carbon chain with a carbonyl group (=O) at the second carbon .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. Techniques such as X-ray diffraction could be used to determine the exact structure .Physical and Chemical Properties Analysis
Physical and chemical properties such as boiling point, melting point, solubility, etc., would need to be determined experimentally. Some predictive models exist, but they may not be very accurate for a complex molecule like this .Safety and Hazards
Propriétés
IUPAC Name |
1-[2-hydroxy-6-methyl-2-(2-methylbutan-2-yl)-4,6-diphenylcyclohex-3-en-1-yl]-2,2-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40O2/c1-8-27(3,4)26(31)25-29(7,24-18-14-11-15-19-24)20-23(22-16-12-10-13-17-22)21-30(25,32)28(5,6)9-2/h10-19,21,25,32H,8-9,20H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXYBEIHSGHFQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1C(CC(=CC1(C(C)(C)CC)O)C2=CC=CC=C2)(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-chloro-7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5024549.png)
![ethyl 3-[2-[2-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B5024555.png)
![3-{[(3,4-difluorophenyl)sulfonyl]amino}-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5024558.png)
![3-[(2-bromo-4-nitrophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5024561.png)
![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5024569.png)
![N-{2-[4-(3-fluorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B5024587.png)

![5-[(2,4-difluorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5024604.png)
![1-[4-(2,4-dichloro-6-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5024611.png)
![2-[2-(1-adamantylcarbonyl)hydrazino]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B5024619.png)
![5-imino-6-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5024631.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B5024639.png)
![1-cycloheptyl-N-isopropyl-6-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5024654.png)

